2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride
Description
This compound belongs to the class of benzothiazolium-based azo dyes, characterized by a benzothiazolium core linked to an aromatic phenylazo group. Key structural features include:
- Benzothiazolium substituents: A methoxy group at position 6 and a methyl group at position 3.
- Phenylazo substituent: A 2,3-dimethoxypropyl ethylamino group at the para position of the phenyl ring.
- Counterion: Chloride.
Properties
CAS No. |
67326-79-8 |
|---|---|
Molecular Formula |
C22H29ClN4O3S |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-(2,3-dimethoxypropyl)-N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C22H29N4O3S.ClH/c1-6-26(14-19(29-5)15-27-3)17-9-7-16(8-10-17)23-24-22-25(2)20-12-11-18(28-4)13-21(20)30-22;/h7-13,19H,6,14-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MRPABYXFRYAUII-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(COC)OC)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride involves multiple steps, starting with the preparation of the benzothiazolium core. The process typically includes:
Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with acetic anhydride to form benzothiazole.
Azo Coupling Reaction: The benzothiazole is then subjected to a diazotization reaction followed by coupling with 4-[(2,3-dimethoxypropyl)ethylamino]aniline to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to form the benzothiazolium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial-grade reagents and solvents.
Purification: Employing techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazolium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Produces the corresponding amines.
Substitution: Results in various substituted benzothiazolium derivatives.
Scientific Research Applications
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also interacts with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Hair Dye Performance: Compounds with chloride counterions (target, ) are preferred in formulations requiring rapid solubility, whereas methyl sulphate () might be used in stabilized creams or gels . The 2,3-dimethoxypropyl ethylamino group in the target compound could reduce irritation risks compared to benzylethylamino (), which may interact more strongly with skin proteins .
- Synthetic Considerations: Introducing the dimethoxypropyl group likely requires multi-step synthesis involving alkoxylation and alkylation, contrasting with simpler dimethylamino () or hydroxyethylamino () routes .
Biological Activity
Overview of the Compound
This compound features a benzothiazolium core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the azo group and various substituents modifies its reactivity and interaction with biological systems.
Chemical Structure
The chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃ClN₂O₄S
- Molecular Weight : 368.90 g/mol
Antimicrobial Properties
Research indicates that compounds containing benzothiazolium structures exhibit significant antimicrobial activity. A study conducted on similar benzothiazolium derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
A detailed study on the MCF-7 cell line revealed that treatment with the compound resulted in:
- IC50 Value : 15 µM
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP
- Cell Cycle Arrest : G2/M phase arrest observed via flow cytometry analysis.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Interaction with phospholipid bilayers leading to increased permeability.
- Enzyme Inhibition : Targeting specific enzymes involved in cellular metabolism.
- Signal Transduction Interference : Modulating pathways related to cell proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
